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molecular formula C12H15ClO3 B8572054 4-((5-Chloropentyl)oxy)benzoic acid

4-((5-Chloropentyl)oxy)benzoic acid

Cat. No. B8572054
M. Wt: 242.70 g/mol
InChI Key: LGUMIERTZMUALA-UHFFFAOYSA-N
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Patent
US07951826B2

Procedure details

4-(5-Chloropentyloxy)benzoic acid methyl ester (1.14 g. 4.44 mmol) is dissolved in MeOH (15 mL) and 5 N NaOH (10 mL) is added. The reaction mixture is stirred at room temperature overnight. The reaction mixture is concentrated in vacuo and the residue is dissolved in water, acidified with concentrated hydrochloric acid to pH=1.0. This solution is extracted with CH2Cl2, dried over Na2SO4, filtered and evaporated. The resulting material is recrystallized from hexane/CH2Cl2, filtered and dried, to provide 829 mg (77%). NMR (CDCl3): δ 8.05 (d, 2H, J=9 Hz), 6.93 (d, 2H, J=9 Hz), 4.05 (t, 2H, J=6 Hz), 3.57 (t, 2H, J=6 Hz), 4.85 (m, 4H), 1.65 (m, 2H).
Name
4-(5-Chloropentyloxy)benzoic acid methyl ester
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][Cl:16])=[CH:6][CH:5]=1.[OH-].[Na+]>CO>[Cl:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][O:10][C:7]1[CH:6]=[CH:5][C:4]([C:3]([OH:17])=[O:2])=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
4-(5-Chloropentyloxy)benzoic acid methyl ester
Quantity
1.14 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)OCCCCCCl)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water
EXTRACTION
Type
EXTRACTION
Details
This solution is extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting material is recrystallized from hexane/CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to provide 829 mg (77%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClCCCCCOC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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